molecular formula C11H18ClN7O B072204 5-(N-Butyl-N-methyl)amiloride CAS No. 1154-79-6

5-(N-Butyl-N-methyl)amiloride

Cat. No. B072204
CAS RN: 1154-79-6
M. Wt: 299.76 g/mol
InChI Key: YKQMBHZIHIJMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-Butyl-N-methyl)amiloride is a selective inhibitor of Na+/H+ exchanger (NHE) isoform 1. NHE1 is a transmembrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. The inhibition of NHE1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several applications in scientific research.

Mechanism Of Action

5-(N-Butyl-N-methyl)amiloride selectively inhibits 5-(N-Butyl-N-methyl)amiloride1 by binding to a specific site on the protein. This prevents the exchange of Na+ and H+, leading to a decrease in intracellular pH. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several downstream effects, including the regulation of cell volume, cytoskeletal organization, and cell migration.

Biochemical And Physiological Effects

In addition to its role in cancer research, 5-(N-Butyl-N-methyl)amiloride has also been studied for its effects on other physiological processes. It has been found to be involved in the regulation of renal function, cardiovascular function, and neuronal activity. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce blood pressure, improve cardiac function, and protect against ischemic injury.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-(N-Butyl-N-methyl)amiloride in scientific research is its selectivity for 5-(N-Butyl-N-methyl)amiloride1. This allows researchers to specifically target this isoform without affecting other Na+/H+ exchangers. However, the use of 5-(N-Butyl-N-methyl)amiloride is limited by its low solubility in aqueous solutions, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research involving 5-(N-Butyl-N-methyl)amiloride. One area of interest is the development of more potent and selective 5-(N-Butyl-N-methyl)amiloride1 inhibitors for use in cancer therapy. Another area of research is the study of the role of 5-(N-Butyl-N-methyl)amiloride1 in other physiological processes, such as inflammation and immune function. Additionally, the use of 5-(N-Butyl-N-methyl)amiloride in combination with other drugs or therapies is an area of potential interest.

Synthesis Methods

5-(N-Butyl-N-methyl)amiloride can be synthesized using a multi-step process that involves the reaction of 5-amino-2,4-dimethyl-1H-pyrimidine with butyl bromide and methyl iodide to form 5-(N-Butyl-N-methyl)amino-2,4-dimethyl-1H-pyrimidine. The intermediate compound is then reacted with 4-chlorobenzyl chloride to yield 5-(N-Butyl-N-methyl)amiloride.

Scientific Research Applications

5-(N-Butyl-N-methyl)amiloride has been widely used in scientific research to study the role of 5-(N-Butyl-N-methyl)amiloride1 in various physiological processes. It has been found to be particularly useful in the study of cancer, where 5-(N-Butyl-N-methyl)amiloride1 is overexpressed and contributes to the acidification of the tumor microenvironment. Inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce tumor growth and improve the efficacy of chemotherapy.

properties

CAS RN

1154-79-6

Product Name

5-(N-Butyl-N-methyl)amiloride

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

IUPAC Name

3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

YKQMBHZIHIJMBG-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Canonical SMILES

CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Other CAS RN

1154-79-6

synonyms

5-(N-butyl-N-methyl)amiloride

Origin of Product

United States

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